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Compound of Interest

Compound Name: SKF-34288 hydrochloride

Cat. No.: B013654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SKF-34288 hydrochloride, also known as 3-mercaptopicolinic acid (3-MPA), is a potent and

specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in

gluconeogenesis. In vitro studies have demonstrated its efficacy in inhibiting glucose synthesis,

as well as influencing cell proliferation and differentiation. These application notes provide a

comprehensive overview of the effective concentrations and detailed protocols for the use of

SKF-34288 hydrochloride in various in vitro settings.

Data Presentation: Effective Concentrations of SKF-
34288 Hydrochloride
The following tables summarize the effective concentrations of SKF-34288 hydrochloride in

different in vitro applications.
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Application
Cell

Type/System

Effective

Concentration

Range

Observed Effect Reference

PEPCK Inhibition Isolated Enzyme Ki: 2-9 µM
Inhibition of

PEPCK activity
[1]

PEPCK Inhibition Isolated Enzyme

Competitive Ki:

~10 µM

(PEP/OAA site)

Inhibition of

PEPCK activity
[2]

PEPCK Inhibition Isolated Enzyme
Allosteric Ki:

~150 µM

Inhibition of

PEPCK activity
[2]

Cell Proliferation

Inhibition

C2C12

myoblasts
0.01 - 1 mM

Dose-dependent

inhibition of cell

proliferation

Myogenic

Differentiation

Induction

C2C12

myoblasts
0.25, 0.5, 1 mM

Increased

creatine kinase

activity, fusion

index, and

myotube

diameter

[3]

Gluconeogenesis

Inhibition

Rat kidney-

cortex and liver

slices

Not specified

Inhibition of

gluconeogenesis

from lactate

[4][5]

Gluconeogenesis

Inhibition

Isolated rat

hepatocytes
Not specified

Inhibition of

gluconeogenesis

from lactate,

pyruvate, and

alanine

[4][5]

Experimental Protocols
C2C12 Cell Proliferation Assay (CCK-8)
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This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of SKF-
34288 hydrochloride on the proliferation of C2C12 myoblasts.

Materials:

C2C12 myoblasts

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth

Medium)

SKF-34288 hydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO)

96-well cell culture plates

Cell Counting Kit-8 (CCK-8)

Microplate reader

Procedure:

Seed C2C12 myoblasts in a 96-well plate at a density of 5,000 cells/well in 100 µL of Growth

Medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Prepare serial dilutions of SKF-34288 hydrochloride in Growth Medium to achieve the

desired final concentrations (e.g., 0.01, 0.1, 0.5, 1 mM).

After 24 hours, remove the medium and add 100 µL of the medium containing different

concentrations of SKF-34288 hydrochloride to the respective wells. Include a vehicle

control (medium with the solvent used for the stock solution).

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

At each time point, add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control.

C2C12 Myogenic Differentiation Assay
This protocol describes the induction of myogenic differentiation in C2C12 cells and the

assessment of differentiation using creatine kinase activity as a marker.

Materials:

C2C12 myoblasts

Growth Medium (DMEM with 10% FBS)

Differentiation Medium (DMEM with 2% Horse Serum)

SKF-34288 hydrochloride stock solution

6-well cell culture plates

Phosphate Buffered Saline (PBS)

Cell lysis buffer

Creatine Kinase Assay Kit

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

Seed C2C12 myoblasts in 6-well plates in Growth Medium and grow to confluence.

To induce differentiation, replace the Growth Medium with Differentiation Medium. This is

considered Day 0 of differentiation.

Add SKF-34288 hydrochloride to the Differentiation Medium at the desired concentrations

(e.g., 0.25, 0.5, 1 mM). Include a vehicle control.[3]
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Culture the cells for 5-7 days, changing the Differentiation Medium with fresh inhibitor every

48 hours.[3]

At the end of the differentiation period, wash the cells with PBS and lyse the cells using a

suitable lysis buffer.

Collect the cell lysates and centrifuge to pellet cell debris.

Determine the protein concentration of the supernatant using a standard protein assay.

Measure the creatine kinase activity in the cell lysates using a commercial assay kit,

following the manufacturer's instructions.

Normalize the creatine kinase activity to the total protein concentration.

In Vitro PEPCK Enzyme Activity Assay
(Spectrophotometric)
This protocol provides a general method for measuring the enzymatic activity of PEPCK, which

can be adapted to assess the inhibitory effect of SKF-34288 hydrochloride.

Materials:

Purified PEPCK enzyme or cell/tissue lysate containing PEPCK

Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)

Substrates: Phosphoenolpyruvate (PEP) and GDP (or ADP)

Cofactors: MnCl2 or MgCl2

Coupling enzymes: Malate Dehydrogenase (MDH)

NADH

SKF-34288 hydrochloride

Spectrophotometer
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Procedure:

Prepare a reaction mixture containing Assay Buffer, GDP (or ADP), MnCl2 (or MgCl2), MDH,

and NADH in a cuvette.

Add the PEPCK enzyme source to the reaction mixture.

To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of

SKF-34288 hydrochloride for a defined period before starting the reaction.

Initiate the reaction by adding the substrate, PEP.

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the

oxidation of NADH. The rate of decrease is proportional to the PEPCK activity.

Calculate the enzyme activity and the percentage of inhibition by SKF-34288
hydrochloride.

In Vitro Gluconeogenesis Assay (Isolated Rat
Hepatocytes)
This protocol describes the measurement of gluconeogenesis in isolated primary rat

hepatocytes.

Materials:

Isolated rat hepatocytes

Krebs-Ringer bicarbonate buffer (or similar)

Gluconeogenic substrate (e.g., lactate and pyruvate)

SKF-34288 hydrochloride

Glucose assay kit

Procedure:
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Isolate hepatocytes from rat liver using standard collagenase perfusion methods.

Resuspend the isolated hepatocytes in Krebs-Ringer bicarbonate buffer.

Incubate the hepatocyte suspension with the gluconeogenic substrates (e.g., 10 mM lactate

and 1 mM pyruvate).

Add different concentrations of SKF-34288 hydrochloride to the incubation mixture. Include

a control without the inhibitor.

Incubate the cells at 37°C with gentle shaking.

Take aliquots of the cell suspension at various time points (e.g., 0, 30, 60, 90 minutes).

Stop the reaction in the aliquots (e.g., by adding perchloric acid).

Neutralize the samples and centrifuge to remove precipitated protein.

Measure the glucose concentration in the supernatant using a glucose assay kit.

The rate of gluconeogenesis is determined by the rate of glucose production.
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Caption: Inhibition of the Gluconeogenesis Pathway by SKF-34288 Hydrochloride.
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Caption: Workflow for C2C12 Cell Proliferation Assay using CCK-8.
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Caption: Potential Downstream Effects of PEPCK Inhibition by SKF-34288 HCl.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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